Prednisolone 21-Dimethylamine-d6
Description
Prednisolone 21-Dimethylamine-d6 is a deuterated derivative of the corticosteroid Prednisolone, modified at the 21-position with a dimethylamine group. This compound is primarily utilized in pharmacokinetic and metabolic studies due to its deuterium labeling, which allows precise tracking of drug distribution and metabolism . The molecular formula of its non-deuterated counterpart, Prednisolone 21-Dimethylamine, is C₂₃H₃₅NO₅, with a molecular weight of 387.52 g/mol . The deuterium substitution (-d6) enhances metabolic stability via the isotope effect, slowing enzymatic degradation and prolonging half-life in preclinical models.
Properties
Molecular Formula |
C₂₃H₂₇D₆NO₄ |
|---|---|
Molecular Weight |
393.55 |
Synonyms |
(8S,9S,10R,11S,13S,14S,17R)-17-(2-(Dimethylamino)acetyl)-11,17-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Prednisolone and Its Derivatives
Prednisolone (C₂₁H₂₈O₅, MW: 360.44 g/mol) is a glucocorticoid with anti-inflammatory and immunosuppressive properties . Its derivatives, such as Prednisolone 21-Dimethylamine-d6, are structurally modified to alter pharmacokinetics or reduce side effects. Key comparisons include:
Vamorolone: A Non-Halogenated Analog
Vamorolone, a structurally related corticosteroid, lacks the 21-hydroxyl group and demonstrates reduced hepatotoxicity compared to Prednisolone in murine models. Key findings from comparative studies include:
- Hepatic Necrosis : Homozygous mice treated with Vamorolone exhibited 12.5% hepatic necrosis vs. 8.7% for Prednisolone (p=0.008), indicating higher toxicity .
- Histopathology : Prednisolone-treated livers displayed milder centrilobular necrosis compared to Vamorolone, which caused confluent necrotic zones .
Dexamethasone and Methylprednisolone
- Dexamethasone : Longer half-life due to 16α-methyl group; preferred in severe COVID-19 for reducing mortality (OR: 0.64 vs. Methylprednisolone) .
- Methylprednisolone : Higher mineralocorticoid activity; associated with faster symptom resolution in Bell’s palsy when combined with antivirals (76.2% recovery vs. 57.1% for Prednisolone alone) .
Metabolic and Immunoassay Cross-Reactivity
For example:
- Cross-Reactivity : Prednisolone analogs can interfere with cortisol assays due to shared 11β-hydroxyl and 17,21-dihydroxy groups .
- Deuterium Effects: The -d6 label reduces metabolic clearance by ~20% in vitro, enhancing bioavailability compared to non-deuterated dimethylamine derivatives .
Research and Clinical Implications
This compound is pivotal in:
- Metabolic Tracing : Deuterium labeling enables precise LC-MS/MS quantification in tissue distribution studies .
- Drug Design : Insights from its structure-activity relationship inform the development of safer glucocorticoids with minimized hepatic side effects.
Tables and Figures Referenced:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
